
2-(4-Fluorophenyl)thiophene
Overview
Description
2-(4-Fluorophenyl)thiophene is an organic compound with the molecular formula C10H7FS. It consists of a thiophene ring substituted with a 4-fluorophenyl group at the 2-position. This compound is known for its applications in various fields, including medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(4-Fluorophenyl)thiophene involves the Suzuki-Miyaura coupling reaction. This reaction typically uses 4-fluorophenylboronic acid and 2-bromothiophene as starting materials, with a palladium catalyst and a base such as potassium carbonate in an organic solvent like ethanol . The reaction is carried out at elevated temperatures, usually between 50°C and 80°C, to yield the desired product .
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)thiophene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, often using halogenating agents or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiophene derivatives with reduced functional groups.
Substitution: Formation of halogenated or nitrated thiophene derivatives.
Scientific Research Applications
Synthesis of Therapeutic Compounds
One of the most notable applications of 2-(4-Fluorophenyl)thiophene is its role as a building block in the synthesis of pharmaceutical agents. It has been identified as a crucial intermediate in the production of Canagliflozin, a sodium-dependent glucose co-transporter 2 (SGLT2) inhibitor used in the treatment of type 2 diabetes mellitus .
Table 1: Key Pharmaceutical Applications
Compound | Application | Mechanism |
---|---|---|
Canagliflozin | Treatment of type 2 diabetes mellitus | Inhibition of SGLT2 |
Other derivatives | Broad-spectrum antibacterial activity | Various mechanisms |
Antibacterial Activity
Research indicates that modifications to the 4-fluorophenyl substituent can enhance antibacterial properties. For instance, derivatives incorporating this compound have shown increased efficacy against various bacterial strains, indicating its potential in developing new antibiotics .
Agrochemical Applications
The agrochemical industry benefits from the incorporation of this compound in formulating crop protection products. Its chemical structure allows for the development of more effective agrochemicals that improve agricultural productivity through enhanced pest resistance and crop yield .
Table 2: Agrochemical Applications
Application Type | Description |
---|---|
Crop Protection Products | Enhanced efficacy and reliability |
Pesticides | Improved formulation stability and effectiveness |
Material Science Applications
In material science, this compound serves as an essential component in the synthesis of advanced materials such as polymers and coatings. Its stability and reactivity make it suitable for creating specialty materials utilized in various industrial applications .
Table 3: Material Science Applications
Material Type | Application |
---|---|
Polymers | Used in developing high-performance materials |
Coatings | Provides durability and chemical resistance |
Case Study: Canagliflozin Development
The development process for Canagliflozin highlights the significance of this compound in modern pharmacology. The compound's synthesis involves multiple steps where it acts as an intermediate, showcasing its importance in drug formulation .
Case Study: Antibacterial Derivatives
A study focusing on thiophene-linked triazole derivatives demonstrated that replacing certain substituents with this compound significantly improved antibacterial activity against specific pathogens like Micrococcus luteus. This underscores the compound's potential as a scaffold for developing new antibiotics .
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)thiophene varies depending on its application. In medicinal chemistry, it often targets specific enzymes or receptors. For example, as an intermediate in the synthesis of sodium-dependent glucose co-transporter 2 inhibitors, it helps inhibit glucose reabsorption in the kidneys, thereby lowering blood glucose levels . The molecular targets and pathways involved include the sodium-glucose co-transporter proteins and related signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Phenylthiophene: Lacks the fluorine substituent, which can affect its reactivity and biological activity.
2-(4-Chlorophenyl)thiophene: Contains a chlorine substituent instead of fluorine, which can lead to different chemical and biological properties.
2-(4-Methylphenyl)thiophene: Contains a methyl group, which can influence its electronic properties and reactivity
Uniqueness
2-(4-Fluorophenyl)thiophene is unique due to the presence of the fluorine atom, which can enhance its stability, lipophilicity, and ability to interact with biological targets. The fluorine substituent can also influence the compound’s electronic properties, making it valuable in various applications .
Biological Activity
2-(4-Fluorophenyl)thiophene is an organic compound characterized by a thiophene ring substituted at the 2-position with a 4-fluorophenyl group. Its molecular formula is C10H7FS, and it has garnered attention in medicinal chemistry for its potential biological activities, particularly in the development of pharmaceuticals such as sodium-dependent glucose co-transporter 2 (SGLT2) inhibitors for diabetes treatment. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and therapeutic applications.
Target Pathways
This compound is primarily noted for its role as an intermediate in the synthesis of canagliflozin , a medication used to treat type 2 diabetes. Canagliflozin functions by inhibiting the SGLT2 pathway, which is responsible for glucose reabsorption in the kidneys. By blocking this pathway, this compound may help lower blood glucose levels effectively .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests high gastrointestinal absorption, indicating its suitability for oral administration. The compound's lipophilicity, influenced by the fluorine substituent, enhances its ability to interact with biological targets .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study highlighted its effectiveness against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 15.625 to 62.5 µM against Staphylococcus aureus and Enterococcus faecalis. The mechanism appears to involve inhibition of protein synthesis and disruption of nucleic acid production .
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. In vivo experiments demonstrated that compounds derived from this structure can suppress tumor growth in models using MCF-7 breast cancer cells. Flow cytometry results indicated that these compounds induce apoptosis in a dose-dependent manner .
Case Studies
- Diabetes Treatment :
- Compound : Canagliflozin (derived from this compound)
- Mechanism : Inhibition of SGLT2
- Outcome : Reduced blood glucose levels in diabetic patients.
- Anticancer Research :
- Study : Examination of derivatives based on this compound.
- Findings : Significant suppression of tumor growth in MCF-7 models, with IC50 values indicating effective cytotoxicity.
Comparative Analysis
Compound | Structure | Biological Activity |
---|---|---|
This compound | C10H7FS | Antimicrobial, anticancer |
Canagliflozin | Derived from 2-(4-FPT) | SGLT2 inhibition |
2-Phenylthiophene | Lacks fluorine | Lower reactivity and activity |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(4-fluorophenyl)thiophene, and how can reaction yields be improved?
- Methodology : Begin with cross-coupling reactions (e.g., Suzuki-Miyaura) using 4-fluorophenylboronic acid and brominated thiophene derivatives. Catalyst systems like Pd(PPh₃)₄ in a THF/H₂O solvent mixture at 80–100°C are common . Monitor reaction progress via TLC (Rf ~0.5 in hexane/ethyl acetate 4:1). Post-synthesis, purify via column chromatography (silica gel, gradient elution). Yield optimization requires adjusting stoichiometry (1:1.2 molar ratio of boronic acid to bromide) and inert atmosphere conditions .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound derivatives?
- Protocol :
- ¹H NMR : Expect aromatic protons in δ 7.2–7.8 ppm (fluorophenyl group) and δ 6.8–7.1 ppm (thiophene protons). Fluorine coupling (J = 8–10 Hz) splits signals .
- LC-MS : Molecular ion peaks (e.g., m/z 304.1 [M+H]⁺ for acetamide derivatives) confirm molecular weight .
- IR : Stretching vibrations at ~3100 cm⁻¹ (C–H aromatic) and ~1500 cm⁻¹ (C=C/C–F) .
Q. What literature search strategies are effective for identifying synthetic protocols for thiophene derivatives?
- Approach : Use SciFinder or Reaxys with keywords like "this compound synthesis," filtering by reaction type (e.g., cross-coupling) and excluding patents. Cross-reference citations in recent reviews (e.g., Molecular Diversity, 2023) for updated methodologies .
Advanced Research Questions
Q. How can computational methods (QSAR, molecular docking) guide the design of this compound derivatives with enhanced bioactivity?
- Workflow :
QSAR : Build a model using descriptors like logP, molar refractivity, and HOMO/LUMO energies. Validate with R² > 0.8 and Q² > 0.6 .
Docking : Use AutoDock Vina to simulate binding to targets (e.g., Plk1 kinase). Prioritize derivatives with binding energies < −8.0 kcal/mol .
Pharmacokinetics : Apply SwissADME to assess Lipinski compliance (e.g., MW < 500, logP < 5) .
Q. What strategies resolve contradictions in NMR data for structurally similar thiophene derivatives?
- Analysis :
- Compare coupling constants (e.g., ³JHF for fluorophenyl vs. thiophene protons) .
- Use 2D NMR (COSY, HSQC) to assign overlapping signals. For example, acetamide derivatives show NH peaks at δ 10.00 ppm in DMSO-d₆ .
Q. How do substituents on the thiophene ring influence electrochemical properties in materials science applications?
- Experimental Design :
Properties
IUPAC Name |
2-(4-fluorophenyl)thiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FS/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PURJRGMZIKXDMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60619591 | |
Record name | 2-(4-Fluorophenyl)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60619591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58861-48-6 | |
Record name | 2-(4-Fluorophenyl)thiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58861-48-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Fluorophenyl)thiophene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058861486 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(4-Fluorophenyl)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60619591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-fluorophenyl)thiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.598 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-(4-FLUOROPHENYL)THIOPHENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72TG563TMB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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